(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate
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Overview
Description
It is one of the most powerful AMPA receptor agonists known and is used extensively in neuroscience research to selectively destroy neurons in the brain or spinal cord . Quisqualate occurs naturally in the seeds of Quisqualis species and has been found in the flower petals of zonal geranium (Pelargonium x hortorum) .
Preparation Methods
Quisqualate can be synthesized through various methods. One common synthetic route involves the reaction of L-glutamic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with hydroxylamine to yield the oxadiazolidinone ring . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to prevent decomposition .
Chemical Reactions Analysis
Quisqualate undergoes several types of chemical reactions, including:
Oxidation: Quisqualate can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert quisqualate into its corresponding amine derivatives.
Substitution: Quisqualate can undergo substitution reactions, particularly at the oxadiazolidinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quisqualate has a wide range of scientific research applications, including:
Mechanism of Action
Quisqualate exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . It mimics the action of L-glutamic acid, a neurotransmitter in the insect neuromuscular junction and mammalian central nervous system . By binding to these receptors, quisqualate induces excitotoxicity, leading to the selective destruction of neurons .
Comparison with Similar Compounds
Quisqualate is functionally similar to glutamate, which is an endogenous agonist of glutamate receptors . Other similar compounds include:
Kainate: Another potent agonist of glutamate receptors, particularly the kainate subtype.
Domoic Acid: A naturally occurring toxin that acts as an agonist at kainate receptors.
AMPA: An agonist of AMPA receptors, similar to quisqualate in its mechanism of action.
Quisqualate is unique in its ability to act on multiple receptor subtypes, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYCGDXMIJIAZ-KYEXWDHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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